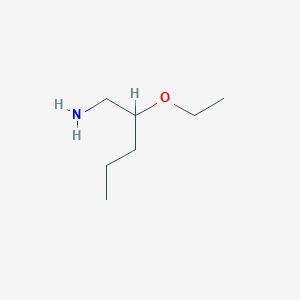

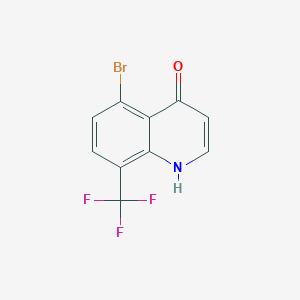

![molecular formula C12H11ClN2O4 B3014042 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1173293-40-7](/img/structure/B3014042.png)

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a derivative of imidazolidine, which is a five-membered heterocyclic compound. The presence of a 4-chlorophenyl group suggests potential for biological activity, as chlorinated aromatic compounds often exhibit various pharmacological properties.

Synthesis Analysis

The synthesis of related imidazolidine derivatives has been described in the literature. For instance, (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives were prepared using two methods, which involved the formation of the imidazolidine ring followed by acylation and alkylation steps . These methods could potentially be adapted for the synthesis of 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid by incorporating the appropriate chlorinated aromatic precursor.

Molecular Structure Analysis

While the specific molecular structure of 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is not detailed in the provided papers, similar compounds have been structurally characterized using techniques such as IR, 1H NMR, and X-ray diffraction . These techniques would likely reveal the presence of characteristic imidazolidine vibrations, the chemical shift associated with the chlorophenyl moiety, and the overall stereochemistry of the molecule.

Chemical Reactions Analysis

The imidazolidine core is known to participate in various chemical reactions. The carboxylic acid functionality provides a site for further chemical modification, such as esterification, as seen in the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate . The chlorophenyl group could also undergo nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives can be inferred from related compounds. For example, the potent ACE inhibitory activities of certain imidazolidine derivatives suggest that 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid may also exhibit similar biological properties . Additionally, the presence of a chlorophenyl group could influence the lipophilicity and electronic properties of the molecule, as seen in the molecular docking study of a related pyrazole derivative .

Scientific Research Applications

Antiproliferative Properties

The compound has been evaluated for its antiproliferative activity against various human cancer cell lines, including prostate, colorectal adenocarcinoma, breast cancer, and hepatocellular cancer. It showed promising activity, suggesting potential use in cancer treatment. Notably, a study demonstrated that certain organotin(IV) compounds, including those with derivatives of this compound, had significant cytotoxic effects against these cancer cell lines, with varying degrees of effectiveness across different cell types (Pantelić et al., 2021).

Structural Analysis

Another aspect of research has focused on the structural analysis and synthesis of derivatives of this compound. The precise identification of the structures and regioisomers of such compounds, which often requires advanced techniques like X-ray crystallography, is crucial for understanding their properties and potential applications (Kumarasinghe et al., 2009).

Synthesis and Evaluation for Pharmacological Applications

There has been significant interest in synthesizing new derivatives of this compound and evaluating their pharmacological properties. These efforts aim to explore the compound's utility in various medical applications, such as antimicrobial and anticancer activities. For example, a study detailed the preparation of pyrazoline-based derivatives and their evaluation for antimicrobial activity, hinting at the compound's potential versatility in drug development (Patel et al., 2013).

Enantioselective Synthesis

The enantioselective synthesis of analogues of this compound has also been a subject of study. This process is significant for creating specific enantiomers of a compound, which can have different biological activities and therapeutic profiles. For instance, the synthesis of both enantiomers of a related compound, ATPA, has been described, showcasing the importance of stereochemistry in drug design (Pajouhesh et al., 2000).

Corrosion Inhibition

Research has also been conducted on the use of derivatives of this compound in corrosion inhibition. This application is crucial in industrial settings where materials are exposed to corrosive environments. Studies have shown that certain derivatives can effectively inhibit corrosion, particularly in metals like mild steel (Olasunkanmi & Ebenso, 2019).

Mechanism of Action

Mode of Action

Without knowledge of the specific targets, it’s challenging to describe the exact mode of action of this compound. Based on its structural similarity to other imidazolidinone derivatives, it could potentially interact with various enzymes or receptors in the body, leading to changes in cellular function .

Biochemical Pathways

Imidazolidinone derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain unknown .

properties

IUPAC Name |

3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(18)9(14-12(15)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,14,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDZJFLKBPWFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(NC2=O)CCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B3013969.png)

![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3013975.png)

![6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B3013976.png)

![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-enamide](/img/structure/B3013979.png)